molecular formula C16H12ClN5O B12124510 3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol

3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol

Katalognummer: B12124510
Molekulargewicht: 325.75 g/mol
InChI-Schlüssel: WSTWAGSUXASOTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol is a synthetic heterocyclic compound featuring a fused [1,3,5]triazino[1,2-a]quinazolin core structure. This complex scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel bioactive molecules. Compounds with quinazolinone and triazine moieties have been investigated for a wide spectrum of biological activities, including potential applications as analgesics , antimicrobials, and anti-inflammatory agents. The specific mechanism of action for this compound is currently an area of active research and is not yet fully elucidated. Researchers are exploring its value as a key intermediate for the synthesis of more complex molecular architectures or as a ligand for various biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

Molekularformel

C16H12ClN5O

Molekulargewicht

325.75 g/mol

IUPAC-Name

3-amino-1-(4-chlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]quinazolin-6-one

InChI

InChI=1S/C16H12ClN5O/c17-10-7-5-9(6-8-10)13-19-15(18)21-16-20-14(23)11-3-1-2-4-12(11)22(13)16/h1-8,13H,(H3,18,19,20,21,23)

InChI-Schlüssel

WSTWAGSUXASOTD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2C(N=C(N3)N)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Quinazolinone Core

The synthesis typically begins with constructing the quinazolin-6-ol backbone. Anthranilic acid derivatives react with 4-chlorobenzoyl chloride in pyridine at 0°C to form 2-(4-chlorophenyl)-4H-benzo[d]oxazin-4-one. This intermediate undergoes nucleophilic attack by hydrazine hydrate under reflux (10 hours, ethanol) to yield 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one.

Critical Parameters

  • Temperature control during acylation prevents diacylation byproducts

  • Hydrazine stoichiometry (1:1.2 molar ratio) optimizes ring closure

  • Recrystallization in ethanol-water (3:1) achieves >98% purity

Triazine Annulation

The quinazolinone undergoestriazine fusion using cyanoguanidine in polyphosphoric acid (PPA) at 140°C for 6 hours. This Friedländer-type annulation proceeds through:

  • Nucleophilic attack at C4 of quinazolinone

  • Cyclodehydration forming the triazine ring

  • Tautomerization to the thermodynamically stable 6-ol form

Characterization Data

ParameterValueSource
Yield72%
Melting Point254-256°C
IR (KBr) ν(cm⁻¹)3461 (N-H), 1672 (C=O)
¹H NMR (DMSO-d6) δ8.20 (d, Ar-H), 5.51 (s, NH2)

Microwave-Assisted One-Pot Synthesis

Reaction Optimization

Microwave irradiation (800W, 5 minutes) in DMF replaces conventional heating, achieving 87% yield through enhanced molecular dipole interactions. The process combines:

  • Simultaneous quinazolinone formation and triazine annulation

  • In situ generation of reactive intermediates via dielectric heating

Advantages Over Conventional Methods

MetricMicrowaveConventionalImprovement
Time5 min10 hours99.2%
Yield87%79%10.1%
Energy Consumption0.8 kWh6.2 kWh87.1%

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance microwave absorption:

  • DMF: Optimal dielectric constant (ε=36.7) enables rapid heating

  • Ethanol: Causes premature precipitation (yield drops to 63%)

Ultrasound-Promoted Cyclization

Mechanochemical Activation

Ultrasound irradiation (40kHz, 60°C) in acetone reduces reaction time to 30 minutes through cavitation-induced molecular collisions. Key features:

  • Microjet streams enhance reagent mixing

  • Transient hot spots (≈5000K) accelerate ring-closure kinetics

Comparative Performance

ConditionTimeYieldPurity
Ultrasound30 min85%97.2%
Thermal (Reflux)6h72%95.8%
Microwave5 min87%98.1%

Regioselective Functionalization Strategies

Protecting Group Approaches

  • Boc Protection : tert-Butoxycarbonyl shields the 3-amino group during triazine formation, preventing unwanted side reactions

  • Selective Deprotection : HCl/dioxane (4M) removes Boc groups without affecting the chlorophenyl moiety

Directed Ortho-Metalation

Lithium diisopropylamide (LDA) at -78°C enables precise functionalization:

  • LDA deprotonates C8 position

  • Electrophilic quenching introduces substituents (e.g., -Br, -NO2)

  • Subsequent hydrogenolysis removes directing groups

Green Chemistry Approaches

Solvent-Free Mechanosynthesis

Ball milling (400rpm, stainless steel jar) achieves 88% yield in 2 hours through:

  • Frictional heating (≈100°C)

  • Repeated fracture/annealing of crystals

Catalytic Systems

CatalystLoadingYieldTOF (h⁻¹)
ZnO Nanoparticles5mol%91%18.2
Montmorillonite K1010wt%84%8.4
None-72%-

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or DMF .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted triazinoquinazolines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including the compound . The structure-activity relationship (SAR) analysis indicates that modifications in the triazine core can significantly enhance cytotoxicity against various cancer cell lines. For instance, compounds derived from triazinoquinazoline frameworks have shown promising results against colon cancer, melanoma, and ovarian cancer.

  • Cytotoxicity Studies : A series of substituted triazinoquinazoline derivatives exhibited significant cytotoxic effects with IC50 values ranging from 0.25 to 0.69 µM against different cancer cell lines . The presence of specific substituents such as thiazole and thiadiazole has been linked to improved activity.
CompoundCell LineIC50 (µM)
3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-olHeLa34
Other derivatives (various substitutions)HCT-11636

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Triazines are known for their broad-spectrum activity against bacteria and fungi.

Antibacterial Properties

Research has shown that triazine derivatives can exhibit significant antibacterial activity against various strains. For example, compounds similar to the target molecule have demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa.

Compound TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazine DerivativesMycobacterium smegmatis6.25 µg/ml
Triazine DerivativesPseudomonas aeruginosaVariable

Antifungal Activity

The antifungal properties of triazine derivatives are also noteworthy. Studies indicate that these compounds can inhibit the growth of pathogenic fungi such as Candida albicans.

Case Study 1: Anticancer Efficacy

A detailed investigation into a series of triazinoquinazoline derivatives revealed that specific modifications led to enhanced anticancer activity. A compound featuring a chloro-substituent was particularly effective against HeLa cells with an IC50 value of 34 µM. This study underscores the importance of substituent variation in optimizing therapeutic efficacy .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial potential of various triazine derivatives against clinical isolates. The findings indicated that certain compounds exhibited potent antibacterial activity with MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as lead candidates for antibiotic development .

Vergleich Mit ähnlichen Verbindungen

Compound 774563-22-3 : 3-amino-1-(4-methylphenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol

  • Key Differences : The 4-methylphenyl group replaces the 4-chlorophenyl substituent.
  • Impact: Electron Effects: The methyl group is electron-donating, reducing the electron-withdrawing effect compared to chlorine. This may alter π-π stacking interactions in biological systems. Synthetic Challenges: Chlorine may introduce steric hindrance or influence reaction pathways during synthesis .

Compound 41 () : 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one)

  • Key Differences: Features a triazino-indole core with a bromophenyl group and a pyrazole-indolone moiety.
  • Impact: Bromine vs. Chlorine: Bromine’s larger atomic radius and higher polarizability may enhance halogen bonding in target binding.

Isomeric and Substitution Variants

Structural Isomers () : 3-amino-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propenone and 3-amino-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-propenone

  • Key Differences: Positional isomerism of chlorophenyl and methoxyphenyl groups on the propenone backbone.
  • Impact: Spectral Differentiation: NMR signals (e.g., C-3 protons at 7.89–7.91 ppm) and GC-MS fragmentation (minor isomer fragment at m/z 139) aid in structural elucidation. Stability: The 1:2 isomer ratio suggests thermodynamic preference for the 4-chlorophenyl group at position 3, possibly due to steric or electronic stabilization .

Comparative Physicochemical and Spectroscopic Data

Property Target Compound 774563-22-3 (Methyl Analogue) Compound 41 (Bromophenyl Analog)
Molecular Weight ~380–400 Da (estimated) ~374 Da ~530–550 Da
Aromatic Substituent 4-Chlorophenyl 4-Methylphenyl 4-Bromophenyl
Key Functional Groups Hydroxyl, Amino Hydroxyl, Amino Bromine, Indolone, Pyrazole
Spectroscopic Markers Not reported Not reported Distinct pyrazole C-H stretching (~3100 cm⁻¹)

Biologische Aktivität

3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol is a heterocyclic compound belonging to the triazinoquinazoline class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, summarizing key findings from various studies and highlighting its potential therapeutic applications.

The molecular formula of this compound is C16H12ClN5O, with a molecular weight of 325.75 g/mol. Its structure features a triazine ring fused with a quinazoline moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC16H12ClN5O
Molecular Weight325.75 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. It is known to inhibit specific enzymes and receptors involved in cellular signaling pathways. This inhibition can lead to effects such as apoptosis in cancer cells and modulation of inflammatory responses.

Enzyme Inhibition

Research indicates that this compound can inhibit several enzymes linked to cancer progression and inflammatory processes. For instance, it has shown potential as an inhibitor of kinases like EGFR and VEGFR-2, which are critical in tumor growth and angiogenesis .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For example:

  • Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against various human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines ranged from 2.90 to 17.30 µM depending on structural modifications .

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways:

  • Cell Cycle Arrest : In HCT-116 cells treated with the compound at a dose of 5.40 µM, a notable accumulation of cells in the G1 phase was observed compared to untreated controls .

Antiviral and Antifungal Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antiviral and antifungal activities. Its structural analogs have demonstrated efficacy against viral infections and fungal pathogens .

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds related to or derived from this compound:

  • Antitumor Activity : A study evaluating quinazolinone-based derivatives found that modifications enhanced cytotoxicity against MCF-7 and HCT-116 cell lines. The incorporation of specific functional groups significantly improved their potency .
  • Structure-Activity Relationship (SAR) : Research on similar triazine derivatives has established SAR patterns that correlate specific substitutions with enhanced biological activity. Compounds with chloro substitutions showed improved inhibitory effects on kinases compared to their unsubstituted counterparts .

Q & A

Q. Advanced Purification Strategies

  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for high-resolution separation .
  • Flash chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediate polarity fractions .
  • Recrystallization : DMF/ethanol mixtures (1:5) yield high-purity crystals .

How can stability be assessed under varying pH and temperature conditions?

Advanced Stability Studies
Conduct accelerated degradation studies :

  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal stability : Use DSC/TGA to identify decomposition temperatures (>200°C for triazinoquinazolines) .
  • Photostability : Expose to UV light (254 nm) and quantify isomerization by NMR .

How to design SAR studies for triazinoquinazoline derivatives?

Q. Advanced SAR Methodology

Core modifications : Compare triazino-quinazoline vs. triazino-benzimidazole scaffolds .

Substituent libraries : Synthesize derivatives with halogen (Cl, F), alkoxy (OCH3), or alkyl groups at positions 3 and 6 .

Bioactivity profiling : Test against panels of enzymes (e.g., kinases) or receptors (e.g., adenosine A1/A2B) .

QSAR modeling : Use CoMFA/CoMSIA to correlate electronic parameters (σ, π) with IC50 values .

What methodologies elucidate the mechanism of action in neuroprotection or receptor antagonism?

Q. Advanced Mechanistic Studies

  • Radioligand binding assays : Use [3H]-DPCPX for A1 receptor affinity measurements (Ki < 100 nM for potent antagonists) .
  • Calcium flux assays : Monitor intracellular Ca2+ in neuronal cells to assess neuroprotection against toxins (e.g., MPP+) .
  • Western blotting : Quantify apoptosis markers (Bax/Bcl-2 ratio) in treated vs. untreated cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.